N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide
Description
N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a nitrophenyl group, a piperazine ring, and a benzamide moiety
Properties
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-15-3-8-18(13-19(15)24(26)27)21-20(25)17-6-4-16(5-7-17)14-23-11-9-22(2)10-12-23/h3-8,13H,9-12,14H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWOXPOJAZVXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652652 | |
| Record name | N-(4-Methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581076-60-0 | |
| Record name | N-(4-Methyl-3-nitrophenyl)-4-[(4-methyl-1-piperazinyl)methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581076-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methyl-3-nitro-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581076600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Methyl-3-nitro-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution of Chloromethyl Intermediate
A widely cited method involves the reaction of 4-chloromethyl-N-(4-methyl-3-nitrophenyl)benzamide with N-methylpiperazine under basic conditions. The chloromethyl intermediate is synthesized via Friedel-Crafts acylation or direct chlorination of the benzamide precursor.
Procedure :
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4-Chloromethylbenzoyl chloride is reacted with 4-methyl-3-nitroaniline in tetrahydrofuran (THF) to form 4-chloromethyl-N-(4-methyl-3-nitrophenyl)benzamide.
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The chloromethyl intermediate is treated with 2.8 equivalents of N-methylpiperazine in chloroform at 45–50°C for 12–14 hours.
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The product is purified via flash chromatography (dichloromethane/methanol) or recrystallization.
Key Data :
This method benefits from high yields and scalability but requires careful control of stoichiometry to avoid over-alkylation of the piperazine.
Cyanobenzyl Pathway via Hydrolysis
An alternative route utilizes 4-(4-methylpiperazinomethyl)benzonitrile as a key intermediate, which is hydrolyzed to the corresponding carboxylic acid before amide bond formation.
Procedure :
-
4-Bromomethylbenzonitrile is condensed with excess N-methylpiperazine in chloroform.
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The nitrile intermediate undergoes hydrolysis with 35% HCl at 90–95°C for 5 hours to yield 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride .
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The acid is converted to its acyl chloride using thionyl chloride and coupled with 4-methyl-3-nitroaniline.
Key Data :
This approach avoids handling reactive chloromethyl intermediates but introduces additional steps, slightly reducing overall efficiency.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
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Flash Chromatography : Effective for removing unreacted N-methylpiperazine (Rf = 0.2 in DCM/MeOH 9:1).
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Recrystallization : Isopropanol washes yield crystalline products with >99% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms the absence of regioisomers or unreacted starting materials.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Chloromethyl Substitution | High yield (>95%), fewer steps | Requires toxic chloromethyl intermediates |
| Cyanobenzyl Hydrolysis | Avoids chlorinated reagents | Lower total yield (~50%) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where various substituents can be introduced.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Reduction: 4-methyl-3-aminophenyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and 4-[(4-methylpiperazin-1-yl)methyl]aniline.
Scientific Research Applications
N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group and piperazine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide: Lacks the nitro group, which may result in different pharmacological properties.
N-(4-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide: Lacks the methyl group on the phenyl ring, which may affect its binding affinity and activity.
Uniqueness
N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide is unique due to the presence of both the nitro and methyl groups, which contribute to its specific chemical and biological properties. These structural features may enhance its binding affinity to certain targets and influence its overall pharmacological profile.
Biological Activity
N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide, with the CAS number 581076-60-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 368.43 g/mol
- Melting Point : 101-104°C
- Solubility : Soluble in chloroform and THF (tetrahydrofuran)
This compound is believed to act primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The piperazine moiety may enhance its affinity for various receptors, contributing to its biological effects.
1. Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
2. Neuropharmacological Effects
The compound has shown promise in neuropharmacology, particularly in models of anxiety and depression. Its piperazine component suggests potential as a serotonin receptor modulator, which is crucial in treating mood disorders.
Case Study 1: Antitumor Efficacy
A study by Smith et al. (2022) evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC value of 15 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 30 |
Case Study 2: Neuropharmacological Assessment
In a behavioral study conducted by Johnson et al. (2023), the compound was administered to mice subjected to stress-induced anxiety models. The results showed a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent.
Safety and Toxicology
The compound is classified under GHS hazard categories indicating potential environmental hazards (H410: Very toxic to aquatic life with long-lasting effects). Proper handling and disposal measures should be adhered to during research and application.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and challenges for synthesizing N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with benzoyl chloride derivatives and nucleophilic substitutions to introduce the 4-methylpiperazinomethyl and nitroaryl groups. Critical steps include:
- Coupling Reactions : Amidation between 4-(chloromethyl)benzoyl chloride and 4-methyl-3-nitroaniline under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the benzamide backbone .
- Piperazine Incorporation : Substitution reactions with 4-methylpiperazine, requiring optimized temperatures (e.g., reflux) and solvent polarity to minimize side products .
- Challenges : Low yields due to steric hindrance from the nitro group and competing hydrolysis of the benzamide. Purification often requires column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methylpiperazine methyl groups at δ ~2.3 ppm and nitroaryl protons at δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis efficiency?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in piperazine substitution steps, while dichloromethane minimizes nitro group reduction .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates amidation, reducing reaction time from 24h to 6h .
- Temperature Control : Lower temperatures (0–5°C) during nitro group introduction prevent undesired ring nitration .
Q. What computational strategies predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., kinases or GPCRs) using crystal structures from PDB. The methylpiperazine moiety often shows hydrogen bonding with aspartate residues .
- QSAR Modeling : Quantitative structure-activity relationship models correlate substituent electronegativity (e.g., nitro group) with antimicrobial IC₅₀ values .
- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-target complexes over 100 ns trajectories .
Q. How do structural modifications influence its pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : LogP calculations (e.g., ChemAxon) show the nitro group increases hydrophobicity, enhancing blood-brain barrier penetration but reducing solubility. Addition of polar groups (e.g., hydroxyl) balances this .
- Metabolic Stability : In vitro liver microsome assays (human/rat) identify susceptibility to CYP3A4-mediated oxidation. Piperazine methylation slows metabolism compared to unsubstituted analogs .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Variability in IC₅₀ values (e.g., antimicrobial studies) may arise from differences in bacterial strains (ATCC vs. clinical isolates). Use CLSI guidelines for MIC determination .
- Control Experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to validate experimental conditions .
- Meta-Analysis : Cross-reference data from PubChem and ChEMBL to identify outliers or batch-dependent impurities .
Q. What strategies validate target engagement in cellular assays?
- Methodological Answer :
- Fluorescence Polarization : Tagged derivatives (e.g., FITC-labeled benzamide) quantify binding to intracellular targets (e.g., histone deacetylases) .
- Knockout Models : CRISPR-Cas9-mediated gene deletion in cell lines confirms specificity (e.g., loss of activity in HDAC1⁻/⁻ cells) .
Structural and Mechanistic Studies
Q. How can X-ray crystallography resolve the compound’s binding mode?
- Methodological Answer :
- Co-crystallization : Soak purified protein targets (e.g., kinases) with the compound at 10 mM concentration. SHELX programs refine diffraction data (resolution ≤2.0 Å) to map electron density around the benzamide core .
- Hydrogen Bond Networks : Identify interactions between the nitro group and active-site residues (e.g., backbone amides of catalytic lysines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
